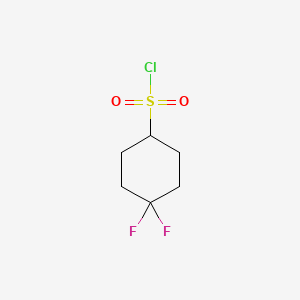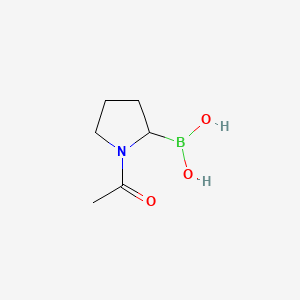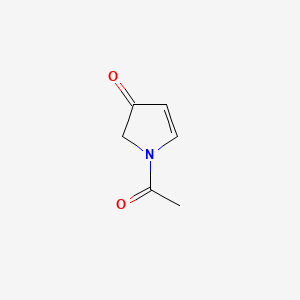
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. It has the empirical formula C14H23BN2O3 and a molecular weight of 278.16 . This compound is often used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a boronic acid group and a tetrahydropyran ring . The InChI string representation of the molecule is1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-9-16-17(11)12-7-5-6-10-18-12/h8-9,12H,5-7,10H2,1-4H3 . Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 74-78 °C and should be stored at a temperature of 2-8°C . The SMILES string representation of the molecule isCC1(C)OB(OC1(C)C)c2ccnn2C3CCCCO3 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and safety. They participate in various coupling reactions, such as Suzuki coupling, which is essential for forming C-C bonds in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, boronic acids are valuable for the synthesis of therapeutic drugs. They are involved in the creation of novel pharmaceuticals, including inhibitors for various biological targets .
Chemical Biology Probes
These compounds serve as probes and sensors in chemical biology. Their ability to form complexes with various analytes makes them suitable for developing new detection methods .
Environmental Monitoring
Boronic acids’ sensing capabilities extend to environmental monitoring, where they can detect pollutants or other environmental analytes, contributing to the protection of ecosystems .
Medical Diagnostics
The complex-forming nature of boronic acids allows them to be used in medical diagnostics, aiding in the detection of biomolecules or pathogens with high specificity .
Bioactive Compound Synthesis
Boronic acids are also used to synthesize bioactive compounds that can interact with biological systems, potentially leading to new treatments or therapies .
Molecular Recognition
These compounds play a role in molecular recognition, especially in differentiating mono- and polysaccharides, which is crucial in various biological and chemical processes .
Analytical Chemistry
Lastly, boronic acids are employed in analytical chemistry for their ability to coordinate with alcohols, diols, amino alcohols, etc., which is beneficial for qualitative and quantitative analyses .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8,12-13H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNHCWTWYXXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)


